CAS number 1609402-96-1 3,9-Diazaspiro[5.5]undecane-2,4-dione
CAS number 1609402-96-1 3,9-Diazaspiro[5.5]undecane-2,4-dione
An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecane-2,4-dione (CAS 1609402-96-1): A Novel Spirocyclic Scaffold for Neuromodulation and Beyond
Executive Summary
The relentless pursuit of novel chemical matter in drug discovery has led to a strategic shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. This guide focuses on CAS 1609402-96-1, 3,9-Diazaspiro[5.5]undecane-2,4-dione, a compelling example of this new paradigm. As a spirocyclic compound, its inherent structural rigidity and defined three-dimensional geometry offer significant advantages for achieving high-affinity and selective interactions with complex biological targets. This document provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, its primary mechanism of action as a γ-aminobutyric acid type A (GABA-A) receptor antagonist, and detailed experimental protocols for its characterization and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research programs.
The Strategic Imperative for Spirocyclic Scaffolds in Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecules. However, the industry is increasingly embracing the "Escape from Flatland" concept, which posits that molecules with greater sp3 character and three-dimensionality exhibit improved physicochemical properties and a higher probability of clinical success.[1] Spirocycles, which are ring systems fused at a single, shared quaternary carbon atom, are at the forefront of this movement.[2]
The core advantages of incorporating a spirocyclic motif are manifold:
-
Three-Dimensionality : The spiro junction creates a rigid, non-planar structure that projects functional groups into three-dimensional space, enabling more precise and complex interactions with biological targets like enzyme active sites and receptor binding pockets.[1][2]
-
Conformational Rigidity : The locked conformation of a spirocycle reduces the entropic penalty upon binding to a target, which can lead to enhanced potency.[3][4] This rigidity also provides a well-defined vector for substituent placement, facilitating structure-activity relationship (SAR) studies.[5]
-
Improved Physicochemical Properties : The introduction of sp3-rich spirocyclic cores can modulate key drug-like properties. It can help optimize solubility, reduce lipophilicity, and improve metabolic stability, addressing common challenges in drug development.[4][6]
-
Novelty and Intellectual Property : Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for generating new intellectual property.[2]
The increasing availability of synthetic methodologies and commercial building blocks has made these once-challenging structures more accessible to medicinal chemists, fueling a surge in their incorporation into clinical candidates and approved drugs.[3][6] 3,9-Diazaspiro[5.5]undecane-2,4-dione stands as a prime example of such a scaffold, possessing the structural features poised for therapeutic exploitation.
Physicochemical and Structural Characterization
The foundational step in evaluating any new chemical entity is a thorough characterization of its structure and properties. 3,9-Diazaspiro[5.5]undecane-2,4-dione is a heterocyclic compound featuring a central spiro carbon that connects a piperidine ring with a hydantoin-like (2,4-dione) ring.[5] This unique arrangement confers the advantageous three-dimensional configuration central to its biological activity.[5]
Chemical Identifiers and Properties
The key identifiers and physicochemical properties for the dihydrochloride salt form, which is often used to enhance solubility and stability, are summarized below.[5]
| Property | Value |
| Chemical Name | 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride |
| CAS Number | 1609402-96-1 |
| Molecular Formula | C₉H₁₆Cl₂N₂O₂ |
| Molecular Weight | 255.14 g/mol |
| Appearance | White to off-white solid |
| SMILES Notation | C1CNCCC12CC(=O)NC(=O)C2 |
| InChIKey | ASZZHBXPMOVHCU-UHFFFAOYSA-N |
Data sourced from Vulcanchem.[5]
Analytical Characterization
For unambiguous identification, mass spectrometry is a critical tool. The predicted collision cross-section (CCS) data provides a valuable analytical fingerprint for distinguishing the compound in complex matrices.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 183.11281 | 143.0 |
| [M+Na]⁺ | 205.09475 | 152.5 |
| [M-H]⁻ | 181.09825 | 143.3 |
M refers to the parent compound C₉H₁₄N₂O₂. Data sourced from Vulcanchem.[5]
Synthesis and Purification Strategy
While specific synthetic procedures for CAS 1609402-96-1 are not widely published, a robust synthesis can be proposed based on established methods for analogous spiro-hydantoin structures, such as the Bucherer-Bergs reaction.[7] This one-pot, multicomponent reaction provides an efficient route to spirocyclic hydantoins from a ketone precursor.
Proposed Synthetic Workflow
The diagram below outlines a logical workflow for the synthesis, purification, and characterization of the target compound.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Bucherer-Bergs Synthesis
This protocol describes a generalized approach. Optimization of temperature, pressure, and reaction time may be required.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-piperidone hydrochloride monohydrate (1.0 equiv), potassium cyanide (1.2 equiv), and ammonium carbonate (3.0 equiv).
-
Rationale: The use of a piperidone precursor directly builds the required piperidine ring into the spirocyclic core. An excess of ammonium carbonate and cyanide drives the reaction towards completion.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the reagents are sufficiently dissolved.
-
Reaction: Seal the vessel and heat to 80-100 °C with stirring for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl to a pH of ~1-2. This will precipitate the crude product.
-
Rationale: Acidification protonates the product and causes it to precipitate out of the aqueous solution, allowing for easy isolation.
-
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as methanol, to yield high-purity 3,9-Diazaspiro[5.5]undecane-2,4-dione.[7]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.[8]
Biological Activity and Mechanism of Action
The therapeutic potential of this scaffold is primarily rooted in its interaction with the central nervous system.
Primary Target: GABA-A Receptor Antagonism
The parent compound of CAS 1609402-96-1 has been identified as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAARs).[5][9] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are crucial for regulating neuronal excitability.[9]
By competitively blocking the binding of GABA to its receptor, 3,9-Diazaspiro[5.5]undecane-2,4-dione can prevent the influx of chloride ions that normally follows GABAAR activation. This action reduces the inhibitory tone in the central nervous system, making the compound a valuable tool for studying GABAergic signaling and a potential lead for conditions where modulation of this pathway is desired.[5]
Caption: Mechanism of competitive GABA-A receptor antagonism.
Emerging Therapeutic Potential: Immunomodulation
Beyond its role in the central nervous system, GABAergic signaling is increasingly recognized for its importance in peripheral systems, including the immune system.[9] Studies on structurally related 3,9-diazaspiro[5.5]undecane analogs have revealed a promising immunomodulatory potential. One analog was shown to efficiently rescue the inhibition of T-cell proliferation, suggesting that this class of compounds could be explored for therapeutic applications in immunology.[9]
Experimental Protocols for Biological Evaluation
A tiered approach is essential for thoroughly evaluating the biological activity of a novel compound. The following protocols provide a framework for characterizing the interaction of 3,9-Diazaspiro[5.5]undecane-2,4-dione with its target.
Workflow for Biological Characterization
Caption: Tiered workflow for biological evaluation.
Protocol: In Vitro GABAAR Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the GABA-A receptor.
Materials:
-
Rat or human brain membrane preparations (source of GABAARs)
-
[³H]-Muscimol or [³H]-Gabazine (radioligands)
-
Test compound (3,9-Diazaspiro[5.5]undecane-2,4-dione) at various concentrations
-
Binding buffer (e.g., Tris-HCl)
-
Unlabeled GABA (for determining non-specific binding)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: In a 96-well plate, add binding buffer, membrane preparation, and the radioligand at a fixed concentration.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: T-Cell Proliferation Assay
This assay assesses the compound's ability to modulate immune cell function.[9]
Materials:
-
Isolated human or murine T-cells
-
Cell culture medium (e.g., RPMI-1640)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
GABA (to induce inhibition)
-
Test compound
-
Proliferation dye (e.g., CFSE) or [³H]-Thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Cell Preparation: Isolate T-cells from peripheral blood or spleen and label with CFSE dye if using flow cytometry.
-
Plating: Plate the T-cells in a 96-well plate in culture medium.
-
Treatment: Add the T-cell activators to stimulate proliferation. To separate wells, add GABA (to inhibit proliferation), and GABA plus varying concentrations of the test compound.
-
Incubation: Culture the cells for 3-5 days at 37 °C in a CO₂ incubator.
-
Analysis (CFSE Method): Harvest the cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE dye. Quantify the percentage of divided cells in each condition.
-
Analysis ([³H]-Thymidine Method): Add [³H]-Thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity.
-
Data Interpretation: Determine if the test compound can rescue the GABA-induced inhibition of T-cell proliferation in a dose-dependent manner.
Conclusion and Future Directions
3,9-Diazaspiro[5.5]undecane-2,4-dione (CAS 1609402-96-1) represents a valuable chemical scaffold at the intersection of neuroscience and immunology. Its rigid, three-dimensional structure is a prime example of the next generation of molecular frameworks designed for enhanced potency and selectivity.[2][6] The established activity as a GABA-A receptor antagonist provides a solid foundation for its use as a research tool and a starting point for drug discovery programs targeting neurological disorders.[5][9]
The emerging evidence for immunomodulatory effects opens an exciting new avenue for investigation.[9] Future research should focus on:
-
SAR Expansion: Synthesizing a library of analogs to explore how modifications to the piperidine and hydantoin rings affect GABAAR affinity, subtype selectivity, and immunomodulatory activity.[5]
-
In Vivo Evaluation: Progressing potent analogs into preclinical animal models of neurological and inflammatory diseases to assess efficacy and pharmacokinetic properties.
-
Target Deconvolution: Investigating the precise mechanisms behind the observed T-cell effects to confirm if they are mediated by peripheral GABAARs or other targets.
By leveraging the unique structural features of this spirocyclic core, researchers are well-positioned to develop novel chemical probes and potential therapeutic candidates.
References
-
Drug Hunter. The Spirocycle Surge in Drug Discovery. [Online] Available at: [Link]
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Online] Available at: [Link]
-
Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Online] Available at: [Link]
-
ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Online] Available at: [Link]
-
ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Online] Available at: [Link]
-
ScienceDirect. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Online] Available at: [Link]
-
PubMed. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Online] Available at: [Link]
-
University of Southampton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Online] Available at: [Link]
-
ResearchGate. Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 6. drughunter.com [drughunter.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
